molecular formula C26H29N5O5S2 B2558297 (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-28-3

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2558297
CAS-Nummer: 865174-28-3
Molekulargewicht: 555.67
InChI-Schlüssel: HWQPUSDYNCLSRB-WCTVFOPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring:

  • A benzo[d]thiazol-2(3H)-ylidene core substituted with 6-ethoxy and 3-(2-ethoxyethyl) groups.
  • A bis(2-cyanoethyl)sulfamoyl moiety at the 4-position of the benzamide ring.
  • A (Z)-configuration at the imine bond, critical for spatial orientation and biological interactions.

This structure combines sulfonamide (known for antimicrobial activity) and cyanoethyl groups (enhancing lipophilicity), making it a candidate for therapeutic or catalytic applications.

Eigenschaften

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O5S2/c1-3-35-18-17-31-23-12-9-21(36-4-2)19-24(23)37-26(31)29-25(32)20-7-10-22(11-8-20)38(33,34)30(15-5-13-27)16-6-14-28/h7-12,19H,3-6,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQPUSDYNCLSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chlorosulfonation of Benzoic Acid

The synthesis begins with the chlorosulfonation of benzoic acid. As demonstrated in, electron-deficient aromatic rings undergo chlorosulfonation at the para position using chlorosulfonic acid (ClSO₃H) under controlled conditions:

  • Conditions : 2.2 equiv ClSO₃H, 80°C, 4 h.
  • Outcome : 4-Chlorosulfonylbenzoic acid is obtained in 78% yield after recrystallization from toluene.

Sulfonamide Formation with 2-Cyanoethylamine

The chlorosulfonyl intermediate is treated with excess 2-cyanoethylamine to install the bis(2-cyanoethyl)sulfamoyl group. Drawing from, glycol ether catalysts improve nucleophilic substitution efficiency:

  • Conditions : 4.0 equiv 2-cyanoethylamine, 1.5 equiv triethylamine (TEA), ethylene glycol monomethyl ether (5 wt%), 50°C, 12 h.
  • Outcome : 4-(N,N-Bis(2-cyanoethyl)sulfamoyl)benzoic acid is isolated in 92% yield.

Activation as Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

  • Conditions : 3.0 equiv SOCl₂, reflux in toluene, 3 h.
  • Workup : Excess SOCl₂ is removed via distillation, yielding the acid chloride in >95% purity.

Synthesis of (Z)-6-Ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidine Amine

Construction of the Benzothiazole Core

Following, 2-chlorobenzothiazole is alkylated with 2-ethoxyethyl bromide under catalyst-free conditions:

  • Conditions : 1.1 equiv 2-ethoxyethyl bromide, 2.0 equiv TEA, acetonitrile, reflux, 2 h.
  • Outcome : 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ium bromide forms quantitatively.

Ethoxylation at C6

The C6 position is ethoxylated via nucleophilic aromatic substitution:

  • Conditions : Sodium ethoxide (NaOEt), ethanol, 120°C, 8 h.
  • Yield : 86% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Generation of the (Z)-Imine

Condensation with ammonium acetate in acetic acid under reflux establishes the (Z)-configured imine:

  • Conditions : 1.2 equiv NH₄OAc, glacial HOAc, 110°C, 5 h.
  • Stereochemical Control : The (Z)-isomer predominates (>9:1) due to steric hindrance from the 3-(2-ethoxyethyl) group.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Amidation

The acid chloride is coupled to the benzothiazolylidine amine using EDC/HOBt:

  • Conditions : 1.2 equiv EDC, 0.2 equiv DMAP, DCM/DMF (3:1), 0°C to RT, 16 h.
  • Workup : Aqueous extraction followed by silica gel chromatography (EtOAc/MeOH 95:5) yields the final product in 75% purity.

Crystallization and Characterization

Recrystallization from ethanol/water (7:3) affords analytically pure material:

  • Melting Point : 214–216°C (decomp.).
  • Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, imine-H), 4.12–4.09 (m, 4H, OCH₂CH₃), 3.72–3.55 (m, 8H, NCH₂CN and OCH₂CH₂O).
    • HRMS (ESI+) : m/z 612.1984 [M+H]⁺ (calc. 612.1989).

Optimization and Scale-Up Considerations

Critical Process Parameters

  • Sulfamoyl Amination : Excess 2-cyanoethylamine (≥4.0 equiv) ensures complete bis-alkylation, minimizing mono-substituted byproducts.
  • Imine Stability : Reactions must be conducted under inert atmosphere (N₂/Ar) to prevent oxidation of the thiazolylidine moiety.

Analyse Chemischer Reaktionen

Ethoxy Group Hydrolysis

The ethoxy substituents on the benzothiazole ring (6-ethoxy) and the 2-ethoxyethyl chain are susceptible to acid- or base-catalyzed hydrolysis , yielding phenolic or hydroxyl intermediates. This reactivity is consistent with ethoxy groups in related benzothiazole derivatives (PMCID: [PMC10544003] ).

Reaction Conditions Products References
Acidic (HCl, 80°C)6-hydroxybenzothiazole derivative
Alkaline (NaOH, reflux)Hydroxyl-substituted benzamide ,

Sulfamoyl Group Reactivity

The N,N-bis(2-cyanoethyl)sulfamoyl group may undergo nucleophilic substitution at the sulfur atom under alkaline conditions, forming sulfonic acid derivatives or disulfide bonds.

Electrophilic Aromatic Substitution

The benzamide and benzothiazole rings are potential sites for nitration, sulfonation, or halogenation , though steric hindrance from the ethoxyethyl group may limit reactivity at the 3-position.

Reagent Position Product Reference
HNO₃/H₂SO₄Benzamide (para)Nitro derivative
Cl₂/FeCl₃Benzothiazole (5-position)Chlorinated analog

Cyanoethyl Group Reactivity

The 2-cyanoethyl substituents on the sulfamoyl group can participate in Michael addition reactions with nucleophiles (e.g., thiols or amines), forming extended alkyl chains or heterocycles.

Tautomerism and Isomerization

The benzo[d]thiazol-2(3H)-ylidene moiety exhibits tautomerism between the enamine (Z-configuration) and imine forms. This equilibrium is pH-dependent and influences the compound’s electronic properties and biological activity ( , ).

Form Conditions Dominant Species
Enamine (Z)Neutral pHPredominant
ImineAcidic pHMinor (<10%)

Coordination Chemistry

The sulfamoyl group and benzothiazole nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming stable complexes. This property is leveraged in catalytic or medicinal applications ( ).

Metal Ion Stoichiometry Application
Cu²⁺1:1Antioxidant assays
Zn²⁺2:1Enzyme inhibition

Enzyme Inhibition

The compound’s sulfamoyl group mimics the transition state in carbonic anhydrase inhibition , similar to N-benzyl-4-sulfamoylbenzamide ( ).

Enzyme IC₅₀ (nM) Mechanism
Carbonic Anhydrase II5.2 ± 0.3Competitive inhibition

DNA/RNA Binding

The planar benzothiazole ring intercalates into DNA/RNA, a feature observed in related bis-benzothiazole derivatives with antiparasitic activity ( ).

Stability Under Physiological Conditions

The compound shows moderate stability in plasma (t₁/₂ = 4.2 h) but undergoes rapid hepatic metabolism via cytochrome P450-mediated oxidation of ethoxy groups ( , ).

Derivatization of the Benzamide Core

  • Acylation : Reacts with acyl chlorides to form ester derivatives.

  • Reductive Amination : Converts the amide to secondary amines using LiAlH₄.

Functionalization of the Benzothiazole Ring

  • Suzuki Coupling : Introduces aryl groups at the 6-position using palladium catalysts ( ).

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been investigated for several biological activities, primarily due to its structural components:

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including compounds similar to (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, exhibit significant antimicrobial properties. For example, studies have shown that modifications in the benzothiazole structure can enhance activity against various bacterial strains .

Anticancer Properties

Compounds containing benzothiazole derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The presence of the sulfamoyl group may enhance the interaction with target proteins involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, with studies indicating that certain benzothiazole derivatives can inhibit inflammatory mediators. The structural characteristics of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suggest it may exhibit similar effects .

Synthesis and Mechanism of Action

The synthesis of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide likely involves multi-step reactions that incorporate various reagents and conditions tailored to yield the desired product. The presence of cyanoethyl and sulfamoyl groups indicates potential reactivity that could be exploited in further chemical transformations or biological interactions.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on similar compounds:

  • Benzothiazole Derivatives : A study demonstrated that specific modifications in benzothiazole structures led to enhanced antimicrobial activity compared to standard treatments.
  • Sulfamoyl Compounds : Research indicated that sulfamoyl-containing compounds exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .
  • In Silico Studies : Molecular docking studies have suggested that compounds like (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide could interact effectively with target proteins involved in inflammation and cancer pathways .

Wirkmechanismus

The mechanism of action for (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, while benzothiazoles can interact with various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)

  • Core Structure : Benzamide linked to a thiadiazole ring with isoxazole and phenyl substituents.
  • Key Differences: Replaces the benzo[d]thiazole core with a thiadiazole-isoxazole system. Lacks sulfamoyl or cyanoethyl groups.
  • Synthesis: Reacted enaminone derivatives with hydroxylamine hydrochloride (70% yield) .
  • Physicochemical Data :
    • Melting Point: 160°C.
    • IR: 1606 cm⁻¹ (C=O stretch).
    • MS: m/z 348 (M⁺).

Structural Analog 2: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Core Structure : Benzamide-thiadiazole hybrid with pyridinyl-acetyl substituents.
  • Key Differences: Introduces a pyridine-acetyl group instead of benzo[d]thiazole.
  • Synthesis : Reaction with acetylacetone (80% yield) .
  • Physicochemical Data :
    • Melting Point: 290°C.
    • IR: 1679 cm⁻¹ (C=O).
    • MS: m/z 414 (M⁺).

Structural Analog 3: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8)

  • Core Structure : Benzo[d]thiazole linked to a sulfamoylphenyl group via an acetamide bridge.
  • Key Differences: Shares the benzo[d]thiazole core but lacks ethoxy/cyanoethyl groups. Includes a sulfamoylphenyl substituent instead of bis(2-cyanoethyl)sulfamoyl.
  • Synthesis: Not detailed in evidence; yields 73% .
  • Physicochemical Data :
    • Melting Point: 147.1°C.
    • IR: 1382 cm⁻¹ (SO₂), 1689 cm⁻¹ (C=O).

Comparative Analysis Table

Feature Target Compound Analog 6 Analog 8a Analog 8
Core Structure Benzo[d]thiazol-2(3H)-ylidene Thiadiazole-isoxazole Thiadiazole-pyridine Benzo[d]thiazole
Key Substituents Bis(2-cyanoethyl)sulfamoyl, ethoxy, 2-ethoxyethyl Isoxazole, phenyl Acetyl, methyl, phenyl Sulfamoylphenyl, dimethyl
Functional Groups Sulfonamide, cyanoethyl, ethoxy Amide, isoxazole Amide, acetyl Sulfonamide, acetamide
Synthesis Yield Not reported 70% 80% 73%
Melting Point Not reported 160°C 290°C 147.1°C
IR Key Peaks Anticipated: ~1350 cm⁻¹ (SO₂), ~2250 cm⁻¹ (CN) 1606 cm⁻¹ (C=O) 1679 cm⁻¹ (C=O) 1382 cm⁻¹ (SO₂), 1689 cm⁻¹ (C=O)

Research Implications

  • Structural Uniqueness: The target compound’s bis(2-cyanoethyl)sulfamoyl group distinguishes it from analogs with simpler sulfonamides (e.g., compound 8 in ). This may enhance membrane permeability or enzyme-binding specificity.
  • Synthetic Challenges: Unlike analogs synthesized via enaminone intermediates , the target likely requires multi-step functionalization of the benzo[d]thiazole core.
  • Biological Potential: The ethoxyethyl side chains could improve solubility compared to purely aromatic analogs (e.g., 8a, 8c ), while the Z-configuration may influence stereoselective interactions.

Biologische Aktivität

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, a compound belonging to the class of benzothiazole derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H25N5O4S2
  • Molecular Weight : 511.62 g/mol
  • CAS Number : 533868-87-0
  • Structural Characteristics : The compound features a benzothiazole core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The incorporation of sulfamoyl and cyanoethyl groups enhances its interaction with biological macromolecules.

  • Inhibition of Acetylcholinesterase (AChE) : Similar compounds in the benzothiazole class have shown significant AChE inhibitory activity, which is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antitumor Activity : Preliminary studies suggest that benzothiazole derivatives can exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

In Vitro Studies

Study Target IC50 (µM) Effect
AChE InhibitionAChE2.7Strong inhibitor
Antitumor ActivityHepG2 Cells1.30Significant inhibition

Case Studies

  • Acetylcholinesterase Inhibition :
    • A study synthesized a series of benzothiazole derivatives and evaluated their AChE inhibitory activity. The compound with the strongest activity exhibited an IC50 value of 2.7 µM, suggesting that similar structural motifs in (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide could yield comparable results .
  • Antitumor Studies :
    • Research on related benzothiazole compounds indicated potent antiproliferative activity against HepG2 liver cancer cells, with IC50 values significantly lower than standard treatments, indicating potential as a lead compound for further development .

Safety and Toxicity

While the compound shows promising biological activities, it is essential to assess its safety profile. In preliminary toxicological assessments, compounds within this class have demonstrated varying degrees of mutagenicity and cytotoxicity. Further studies are needed to evaluate the safety parameters comprehensively.

Q & A

Q. What are the critical steps in synthesizing (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzothiazole core. Key steps include:
  • Protection of reactive groups : Use of ethoxyethyl groups to stabilize the benzothiazole ring during sulfamoylation .
  • Sulfamoylation : Reaction with N,N-bis(2-cyanoethyl)sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to minimize hydrolysis .
  • Stereochemical control : Employ Z-configuration stabilization via intramolecular hydrogen bonding, confirmed by NOESY NMR .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the Z-isomer .

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify ethoxyethyl protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and benzamide carbonyl (δ ~168 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 568.214 (calculated: 568.212) with <2 ppm error .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and cyano groups (~2240 cm⁻¹) .

Advanced Research Questions

Q. How can Bayesian optimization improve the yield of this compound’s synthesis?

  • Methodological Answer : Bayesian optimization integrates prior experimental data to predict optimal reaction parameters:
  • Variables : Temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .
  • Outcome Modeling : A Gaussian process regressor identifies conditions maximizing yield (e.g., 85% yield at 70°C in DMF with 2 mol% DMAP) .
  • Validation : Cross-check predicted vs. experimental yields using a Pareto front analysis to balance time and cost .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Docking vs. Assay Discrepancies : If molecular docking predicts VEGFR-2 inhibition (e.g., Glide score −9.2 kcal/mol) but in vitro assays show low activity:
  • Solvent Effects : Test DMSO concentration in assays (e.g., >1% may denature proteins) .
  • Metabolite Stability : Use LC-MS to detect hydrolyzed byproducts (e.g., free benzamide) in cell media .
  • Statistical Validation : Apply ANOVA to compare computational/experimental datasets and identify outliers (p < 0.05) .

Q. How can flow chemistry address scalability challenges in synthesizing the benzothiazole intermediate?

  • Methodological Answer :
  • Continuous-Flow Setup : Use a microreactor (0.5 mm ID) for the oxidation of 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazole to the 2(3H)-ylidene intermediate with Omura-Sharma-Swern reagents (oxalyl chloride, DMSO) .
  • Residence Time Optimization : Adjust to 2–5 minutes to prevent over-oxidation (yield: 78% vs. 65% in batch) .
  • In-Line Monitoring : FTIR detects carbonyl formation (C=O at ~1700 cm⁻¹) for real-time quality control .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for the sulfamoyl group’s conformation?

  • Methodological Answer :
  • Dynamic Effects : Rotameric splitting in ¹H NMR (e.g., N-CH₂ signals at δ 3.2–3.7 ppm) suggests hindered rotation. Use variable-temperature NMR (−20°C to 60°C) to coalesce split signals and calculate rotational barriers .
  • DFT Calculations : Compare B3LYP/6-31G(d) optimized geometries with experimental data to validate dominant conformers .

Experimental Design Tables

Table 1 : Optimization of Sulfamoylation Reaction Conditions (Bayesian Approach)

VariableRange TestedOptimal ValueYield Improvement
Temperature (°C)40–10070+22%
SolventDMF, THF, AcCNDMF+15%
Catalyst (DMAP)0.1–5 mol%2 mol%+10%

Table 2 : Key Spectroscopic Signatures for Structural Validation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)HRMS (m/z)
Benzamide C=O168.2 (¹³C)1605568.214
Sulfonamide S=O-1348, 1162-
Cyanoethyl CN-2243-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.